Eosin-5-Maleimid

Übersicht

Beschreibung

5-Maleimido-eosin is a fluorescent binding agent widely used in various scientific fields. It is known for its ability to selectively label thiol groups, making it a valuable tool in biochemical and medical research. The compound is particularly noted for its application in the diagnosis of hereditary spherocytosis, a type of hemolytic anemia.

Wissenschaftliche Forschungsanwendungen

5-Maleimido-eosin has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study the structure and function of proteins and other biomolecules.

Biology: Employed in the labeling of cells and tissues for fluorescence microscopy and flow cytometry.

Medicine: Utilized in the diagnosis of hereditary spherocytosis through the eosin-5-maleimide binding test.

Wirkmechanismus

Target of Action

Eosin-5-maleimide (EMA) primarily targets the Band 3 protein found in human erythrocytes . Band 3 protein is an integral membrane protein that plays a crucial role in maintaining the structural integrity of the red blood cell membrane and facilitating the exchange of chloride and bicarbonate ions across the plasma membrane .

Mode of Action

EMA is a fluorescent binding agent that covalently binds to the Band 3 protein . This binding is facilitated by the maleimide group in EMA, which reacts with the thiol (-SH) groups present in the Band 3 protein . The binding of EMA to Band 3 protein can be quantified using flow cytometry, providing a measure of the presence and abundance of Band 3 protein .

Biochemical Pathways

The binding of EMA to Band 3 protein affects the structural integrity of the red blood cell membrane . In conditions such as hereditary spherocytosis, there is a deficiency or dysfunction of Band 3 protein, leading to increased membrane fragility and spherocytosis . Therefore, the EMA binding test is used as a diagnostic tool for such conditions .

Pharmacokinetics

The standard protocol for the ema binding test involves incubating red blood cells with ema in phosphate-buffered saline at ph 70 to 75 . The reaction typically uses a sixty-minute incubation .

Result of Action

The binding of EMA to Band 3 protein results in a reduction in the mean channel fluorescence (MCF) reading of EMA-labeled cells . This reduction is used as a measure of Band 3 protein deficiency or dysfunction . In conditions like hereditary spherocytosis, there is a significant reduction in MCF reading, indicating a decrease in Band 3 protein .

Action Environment

The binding of EMA to red blood cells is influenced by the pH of the environment . The standard protocol uses a neutral pH of 7.0 to 7.5 for the binding reaction . Studies suggest that better discrimination of hereditary spherocytosis red blood cells from normal red blood cells may be obtained at a more basic ph of 85 .

Biochemische Analyse

Biochemical Properties

Eosin-5-maleimide is a fluorescent triplet probe used for the measurement of rotational diffusion of proteins in solution and in membranes . It interacts with proteins such as myosin and pyruvate dehydrogenase . These interactions are crucial for its role in biochemical reactions.

Cellular Effects

Eosin-5-maleimide has been used as a diagnostic probe for the detection of hereditary spherocytosis (HS) by flow cytometry . HS is a common anemia caused by germline mutations in red blood cell cytoskeleton proteins . Eosin-5-maleimide influences cell function by binding to these proteins and affecting their activity.

Molecular Mechanism

The mechanism of action of Eosin-5-maleimide involves binding interactions with biomolecules. It is a thiol-reactive compound, meaning it can form covalent bonds with thiol groups in proteins . This can lead to changes in protein activity and gene expression.

Temporal Effects in Laboratory Settings

The effects of Eosin-5-maleimide can change over time in laboratory settings. For instance, it is used in the Eosin-5-maleimide binding test, a flow cytometry-based test employed for reliable diagnostics of hereditary spherocytosis . The test measures the EMA-labeled cells’ reduced mean channel fluorescence (MCF) reading .

Metabolic Pathways

Given its interactions with proteins such as myosin and pyruvate dehydrogenase , it may influence metabolic processes related to these proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Maleimido-eosin is synthesized through a reaction between eosin and maleimideThe reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of eosin-5-maleimide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and purity. The final product is often purified through recrystallization or chromatography techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Maleimido-eosin primarily undergoes substitution reactions, particularly with thiol groups. This reaction forms a stable thioether bond, making it an effective labeling agent for proteins and other biomolecules containing thiol groups .

Common Reagents and Conditions: The most common reagent used with eosin-5-maleimide is a thiol-containing compound, such as cysteine or glutathione. The reaction is typically carried out in an aqueous buffer at a neutral pH to maintain the stability of both the reagent and the product .

Major Products Formed: The major product formed from the reaction of eosin-5-maleimide with thiol groups is a fluorescently labeled biomolecule. This product is used in various analytical techniques, including flow cytometry and fluorescence microscopy .

Vergleich Mit ähnlichen Verbindungen

N-ethylmaleimide: Another thiol-reactive compound, but with different spectral properties and reactivity.

Fluorescein-5-maleimide: Similar in its fluorescent properties but differs in its spectral characteristics and applications.

Uniqueness of 5-Maleimido-eosin: 5-Maleimido-eosin is unique due to its high quantum yield for singlet oxygen generation and its ability to act as an effective photooxidizer. These properties make it particularly useful in high-resolution electron microscopy and correlated fluorescence and electron microscopy applications .

Eigenschaften

IUPAC Name |

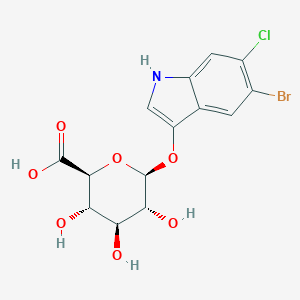

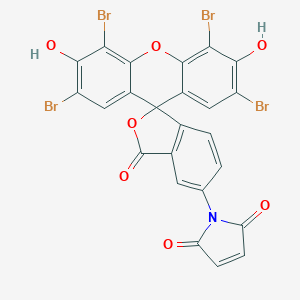

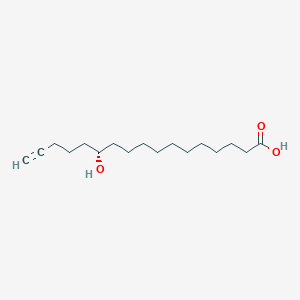

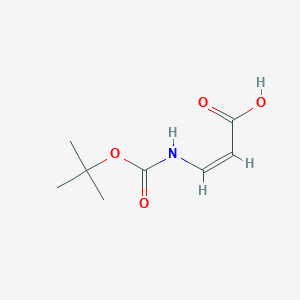

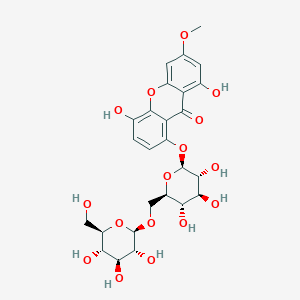

1-(2',4',5',7'-tetrabromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H9Br4NO7/c25-13-6-11-21(17(27)19(13)32)35-22-12(7-14(26)20(33)18(22)28)24(11)10-2-1-8(5-9(10)23(34)36-24)29-15(30)3-4-16(29)31/h1-7,32-33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCLWXRIEYQTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N3C(=O)C=CC3=O)C(=O)OC24C5=CC(=C(C(=C5OC6=C(C(=C(C=C46)Br)O)Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H9Br4NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)

![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)